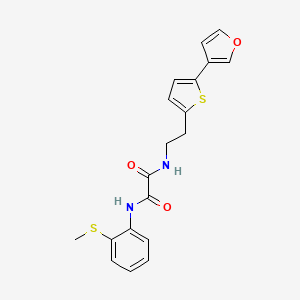
N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
Thiophene, a component of the compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide” are not mentioned in the retrieved papers.Applications De Recherche Scientifique
Anti-Inflammatory Properties
Thiophene derivatives have been reported to possess anti-inflammatory properties . This suggests that our compound could potentially be used in the development of new anti-inflammatory drugs.
Anti-Psychotic Applications
Thiophene derivatives have also been used in the development of anti-psychotic drugs . This opens up another potential avenue for the application of our compound.
Anti-Cancer Applications
Both thiophene and indole derivatives have shown potential in the development of anti-cancer drugs . This suggests that our compound could be useful in cancer research and treatment.
Antimicrobial Properties
Thiophene derivatives have demonstrated antimicrobial properties . This indicates a potential use of our compound in combating various microbial infections.
Antiviral Applications
Indole derivatives have shown antiviral activity . This suggests that our compound could potentially be used in the development of new antiviral drugs.
Material Science Applications
Thiophene derivatives have been used in the fabrication of light-emitting diodes . This suggests a potential application of our compound in the field of material science.
Propriétés
IUPAC Name |
N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-25-17-5-3-2-4-15(17)21-19(23)18(22)20-10-8-14-6-7-16(26-14)13-9-11-24-12-13/h2-7,9,11-12H,8,10H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYVWFMYWYOQTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=C(S2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

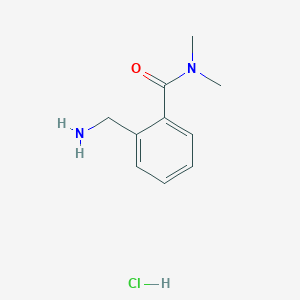
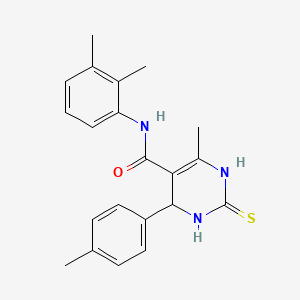
![2-(2-(4-Methoxyphenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2613731.png)
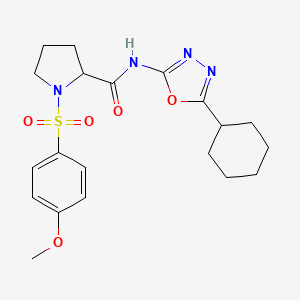
![1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2613734.png)
![1-(2,6-Difluorophenyl)-3-(4,7-dimethoxybenzo[d]thiazol-2-yl)urea](/img/structure/B2613735.png)


![4-Chloro-2-(tetrahydro-2H-pyran-4-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B2613739.png)
![3-Amino-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one dihydrochloride](/img/structure/B2613740.png)


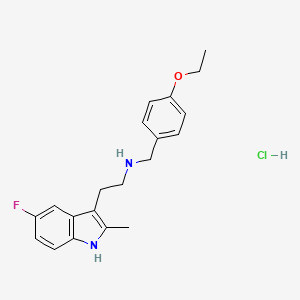
![N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2613749.png)